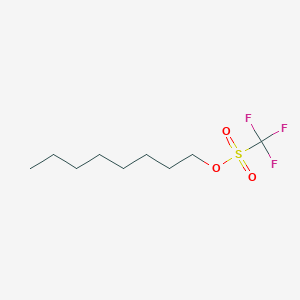Octyl trifluoromethanesulfonate
CAS No.: 71091-89-9
Cat. No.: VC7995812
Molecular Formula: C9H17F3O3S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71091-89-9 |
|---|---|
| Molecular Formula | C9H17F3O3S |
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | octyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3 |
| Standard InChI Key | APYUCYRDBYSFAB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOS(=O)(=O)C(F)(F)F |
| Canonical SMILES | CCCCCCCCOS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Octyl trifluoromethanesulfonate (C₈H₁₇OSO₂CF₃) combines a hydrophobic octyl chain with a highly electrophilic trifluoromethanesulfonate group. The triflate moiety’s strong electron-withdrawing nature arises from the inductive effects of three fluorine atoms, rendering the sulfur center exceptionally reactive toward nucleophilic substitution . The octyl chain contributes to the compound’s amphiphilic behavior, balancing solubility in nonpolar solvents with compatibility in ionic matrices .
Molecular Characteristics
The compound’s molecular weight is 278.28 g/mol, with a density of 1.32 g/cm³ at 25°C . Spectroscopic analyses, including ¹⁹F NMR, reveal a singlet resonance at −79.8 ppm for the triflate group, while ¹H NMR spectra show characteristic peaks for the octyl chain’s methylene protons (δ 1.2–1.4 ppm) and terminal methyl group (δ 0.88 ppm) . Fourier-transform infrared (FT-IR) spectroscopy identifies asymmetric S-O stretching vibrations at 1,260 cm⁻¹ and C-F stretches at 1,160 cm⁻¹ .
Synthesis and Characterization
While direct synthesis protocols for octyl trifluoromethanesulfonate are sparingly documented in the provided literature, analogous alkyl triflates are typically prepared via alcohol triflation. A generalized approach involves reacting octanol (C₈H₁₇OH) with triflic anhydride (Tf₂O) under anhydrous conditions:
This exothermic reaction requires strict temperature control (−10°C to 0°C) and inert atmospheres to prevent hydrolysis. Purification via fractional distillation or column chromatography yields high-purity product .
Analytical Validation
Mass spectrometry (MS) of the compound exhibits a molecular ion peak at m/z 278.1, with fragmentation patterns corresponding to the loss of the triflate group (m/z 99) . Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, reflecting thermal stability suitable for high-temperature applications .
Applications in Catalysis and Ionic Liquids
Octyl trifluoromethanesulfonate derivatives, particularly 1-octyl-3-methylimidazolium trifluoromethanesulfonate ([C₈mim][OTf]), have emerged as versatile solvents and catalysts. These ionic liquids (ILs) exhibit tunable Lewis acidity when combined with metal triflates like Al(OTf)₃ .
Lewis Acid Catalysis
In the cycloaddition of 2,4-dimethylphenol and isoprene, [C₈mim][OTf]-Al(OTf)₃ systems achieved 94–99% conversion and 80–89% selectivity for chromane synthesis at 35°C . The octyl chain enhances substrate solubility, while the triflate anion stabilizes reactive intermediates. Comparative studies show that ILs outperform homogeneous Al(OTf)₃ in activity, especially at low catalyst loadings (0.2 mol%) .
Table 1: Catalytic Performance of Trifloaluminate Ionic Liquids
| System | Conversion (%) | Selectivity (%) | Reaction Time (min) |
|---|---|---|---|
| [C₈mim][OTf]-Al(OTf)₃ | 99 | 89 | 90 |
| Al(OTf)₃ (homogeneous) | 30 | 75 | 240 |
Comparative Analysis of Triflate-Based Ionic Liquids
The physicochemical and catalytic properties of octyl-containing triflates vary significantly with alkyl chain length and counterion structure.
Structural Modifications and Effects
Shorter alkyl chains (e.g., [C₂mim][OTf]) reduce viscosity but limit substrate solubility. In contrast, [C₈mim][OTf]’s longer chain improves phase separation in biphasic systems, facilitating catalyst recycling .
Table 2: Properties of Imidazolium Triflates
| Ionic Liquid | Viscosity (cP, 25°C) | Lewis Acidity (AN) |
|---|---|---|
| [C₂mim][OTf] | 85 | 65 |
| [C₈mim][OTf] | 120 | 64 |
Mechanistic Insights and Reaction Dynamics
The triflate group’s role in stabilizing transition states is pivotal. In chromane synthesis, the Al(OTf)₃-IL system polarizes the carbonyl group of 2,4-dimethylphenol, accelerating nucleophilic attack by isoprene . Kinetic studies reveal a second-order dependence on phenol concentration, underscoring the importance of acid-base interactions.
Environmental and Industrial Relevance
Octyl trifluoromethanesulfonate-based ILs address limitations of traditional Lewis acids by enabling recyclability and reduced waste. Supported ionic liquid phase (SILP) catalysts, incorporating multi-walled carbon nanotubes, retain 95% activity over five cycles, highlighting their industrial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume